An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)phosphonic Acid: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)phosphonic Acid: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of (5-Methyl-2-nitrophenyl)phosphonic acid, a compound of interest for researchers and professionals in chemical synthesis and drug development. Due to its limited documentation in public literature, this guide synthesizes information from analogous compounds to predict its chemical structure, physical properties, and potential synthetic pathways. The insights provided herein are grounded in established principles of organophosphorus chemistry to offer a reliable resource for exploratory research.
Introduction and Chemical Identity
(5-Methyl-2-nitrophenyl)phosphonic acid is an organophosphorus compound featuring a phenyl ring substituted with a methyl group, a nitro group, and a phosphonic acid moiety. The relative positions of these functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential applications. The phosphonic acid group, in particular, is a well-known strong chelating agent for metal ions and can participate in various chemical transformations.[1] The electron-withdrawing nature of the nitro group, combined with the methyl group's electronic contribution, creates a unique chemical environment on the aromatic ring.
Predicted Chemical Structure:
Caption: Proposed synthesis workflow for (5-Methyl-2-nitrophenyl)phosphonic acid.
Step-by-Step Methodology:
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Synthesis of Diethyl (5-methyl-2-nitrophenyl)phosphonate (Intermediate):
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To a solution of 5-bromo-4-methyl-1-nitrobenzene (1.0 eq) in an appropriate solvent such as toluene, add triethyl phosphite (1.2 eq).
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Add a catalytic amount of a nickel or palladium catalyst (e.g., NiCl₂ or Pd(OAc)₂).
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the diethyl (5-methyl-2-nitrophenyl)phosphonate intermediate.
Causality: The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond. The use of a catalyst is often necessary for aryl halides. Triethyl phosphite is a common reagent for this transformation.
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Hydrolysis to (5-Methyl-2-nitrophenyl)phosphonic acid (Final Product):
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Dissolve the purified diethyl (5-methyl-2-nitrophenyl)phosphonate in concentrated hydrochloric acid.
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Heat the mixture to reflux for several hours to ensure complete hydrolysis of the phosphonate esters.
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Monitor the reaction by TLC or ³¹P NMR spectroscopy.
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After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (5-Methyl-2-nitrophenyl)phosphonic acid.
Causality: Acid-catalyzed hydrolysis is a standard and effective method for the dealkylation of phosphonate esters to the corresponding phosphonic acid. [2][3]The use of concentrated HCl provides the acidic environment and water necessary for the reaction.
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Potential Applications in Research and Development
Given the functional groups present in (5-Methyl-2-nitrophenyl)phosphonic acid, it can be envisioned to have several applications, particularly in materials science and as a synthetic intermediate.
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Surface Modification and Self-Assembled Monolayers (SAMs): Aromatic phosphonic acids are known to form stable self-assembled monolayers on various metal oxide surfaces. [1]The phosphonic acid group acts as a strong anchor to the surface. The nitro and methyl groups on the phenyl ring would then be exposed, allowing for the tuning of surface properties such as hydrophobicity and chemical reactivity.
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Intermediate for Further Functionalization: The nitro group can be readily reduced to an amine, providing a handle for further chemical modifications. [1]This resulting aminophenylphosphonic acid could serve as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents or ligands for metal complexes. For instance, α-aminophosphonates, analogs of amino acids, have shown potential as antiproliferative agents. [4]
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Precursor for Biologically Active Molecules: Organophosphorus compounds, including phosphonic acid derivatives, have a wide range of biological activities. While the direct biological activity of (5-Methyl-2-nitrophenyl)phosphonic acid is unknown, it could serve as a precursor for the synthesis of compounds with potential applications in drug discovery. For example, derivatives of 3-nitropropionic acid have shown neurotoxic, antiviral, and antimicrobial properties. [5][6]
Safety and Handling
While specific toxicity data for (5-Methyl-2-nitrophenyl)phosphonic acid is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may be a skin and eye irritant. [7]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(5-Methyl-2-nitrophenyl)phosphonic acid represents an interesting, albeit under-explored, chemical entity. By drawing parallels with well-characterized analogous compounds, this guide has provided a predictive but scientifically grounded overview of its structure, properties, and a viable synthetic route. The unique combination of a phosphonic acid, a nitro group, and a methyl group on an aromatic scaffold suggests potential applications in materials science and as a versatile synthetic intermediate. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this compound for researchers and drug development professionals.
References
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The Synthesis of Phosphonic and Phosphinic Acids and Their Derivatives: Non‐Functionalized Acids - ResearchGate. (n.d.). Retrieved from [Link]
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Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents - MDPI. (2022). Retrieved from [Link]
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Phosphonic acid: preparation and applications - PMC. (n.d.). Retrieved from [Link]
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Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - MDPI. (2020). Retrieved from [Link]
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2-(4-Nitrophenyl)ethyl Methylenebis(phosphonate): A Versatile Reagent for the Synthesis of Nucleoside 5'-Methylenebis(phosphonate)s - ACS Publications. (n.d.). Retrieved from [Link]
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Towards the synthesis of phosphonic acid-based potential metallo-β- lactamase inhibitors - Diva-Portal.org. (2022). Retrieved from [Link]
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Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides - PMC. (n.d.). Retrieved from [Link]
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Chemical Properties of 5-Methyl-2-nitrophenol (CAS 700-38-9) - Cheméo. (n.d.). Retrieved from [Link]
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Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine - ResearchGate. (2017). Retrieved from [Link]
- CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents. (n.d.).
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Summary of the synthetic routes to prepare phosphonic acids detailed in... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed. (2016). Retrieved from [Link]
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Progress on 3-Nitropropionic Acid Derivatives - PubMed. (2025). Retrieved from [Link]
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Progress on 3-Nitropropionic Acid Derivatives - PMC - NIH. (2025). Retrieved from [Link]
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